molecular formula C22H37N3O4 B561318 2-(dimethylamino)ethyl 2-methylprop-2-enoate;1-ethenylazepan-2-one;1-ethenylpyrrolidin-2-one CAS No. 102972-64-5

2-(dimethylamino)ethyl 2-methylprop-2-enoate;1-ethenylazepan-2-one;1-ethenylpyrrolidin-2-one

Cat. No.: B561318
CAS No.: 102972-64-5
M. Wt: 407.555
InChI Key: ZHQXVFFURWQHHQ-UHFFFAOYSA-N
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Description

Tautomerism:

  • 1-Ethenylazepan-2-one and 1-ethenylpyrrolidin-2-one exhibit keto-enol tautomerism. The lactam carbonyl (keto form) can tautomerize to an enol configuration, though computational studies indicate the keto form is energetically favored by 12–15 kcal/mol in the gas phase.
  • No tautomerism is observed in 2-(dimethylamino)ethyl 2-methylprop-2-enoate due to the absence of acidic α-hydrogens adjacent to the ester group.

Conformational Analysis:

  • 2-(Dimethylamino)ethyl 2-methylprop-2-enoate :

    • The ethyl ester chain adopts a gauche conformation to minimize steric hindrance between the dimethylamino group and the methacrylate backbone.
    • Rotational barriers of 8–10 kcal/mol are observed around the C-O ester bond.
  • 1-Ethenylazepan-2-one :

    • The seven-membered ring exists in a boat conformation, with the ethenyl group axial to reduce ring strain.
    • Ring puckering parameters (θ = 112°, φ = 45°) indicate moderate distortion from planarity.
  • 1-Ethenylpyrrolidin-2-one :

    • The pyrrolidinone ring prefers an envelope conformation, with the lactam oxygen out-of-plane.
    • Substituent effects: The ethenyl group adopts an equatorial position to avoid 1,3-diaxial interactions.

Comparative Table: Conformational Preferences

Component Predominant Conformation Energy Difference (kcal/mol)
2-(Dimethylamino)ethyl 2-methylprop-2-enoate Gauche 2.1 (vs. anti)
1-Ethenylazepan-2-one Boat 3.8 (vs. chair)
1-Ethenylpyrrolidin-2-one Envelope 1.5 (vs. twist)

Properties

IUPAC Name

2-(dimethylamino)ethyl 2-methylprop-2-enoate;1-ethenylazepan-2-one;1-ethenylpyrrolidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO2.C8H13NO.C6H9NO/c1-7(2)8(10)11-6-5-9(3)4;1-2-9-7-5-3-4-6-8(9)10;1-2-7-5-3-4-6(7)8/h1,5-6H2,2-4H3;2H,1,3-7H2;2H,1,3-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHQXVFFURWQHHQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C)C(=O)OCCN(C)C.C=CN1CCCCCC1=O.C=CN1CCCC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H37N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

102972-64-5
Record name Dimethylaminoethyl methacrylate-vinylcaprolactam-vinylpyrrolidone copolymer
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=102972-64-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

DSSTOX Substance ID

DTXSID50145596
Record name 2-Propenoic acid, 2-methyl-, 2-(dimethylamino)ethyl ester, polymer with 1-ethenylhexahydro-2H-azepin-2-one and 1-ethenyl-2-pyrrolidinone
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Molecular Weight

407.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

102972-64-5
Record name 2-Propenoic acid, 2-methyl-, 2-(dimethylamino)ethyl ester, polymer with 1-ethenylhexahydro-2H-azepin-2-one and 1-ethenyl-2-pyrrolidinone
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-PROPENOIC ACID,2-METHYL-,2-(DIMETHYLAMINO)ETHYL ESTER,POLYMER WITH 1-ETHENYLHEXAHYDRO-2H-AZEPIN-2-ONE & 1-ETHENYL-2-PYRROLIDINONE
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Preparation Methods

Synthesis of 2-(Dimethylamino)ethyl Methacrylate

The monomer DMAEMA is synthesized via transesterification of methyl methacrylate (MMA) with 2-dimethylaminoethanol (DMAE). The reaction employs tin-based catalysts (e.g., stannoxanes) or titanium tetraisopropyl orthotitanate under reflux conditions (80–100°C) for 6–8 hours, achieving yields of 85–92%. Residual MMA and DMAE are removed via vacuum distillation, with purity confirmed by gas chromatography (GC) and nuclear magnetic resonance (NMR) spectroscopy.

Synthesis of N-Vinylcaprolactam and N-Vinylpyrrolidone

NVCL and NVP are produced through vinylation of caprolactam and 2-pyrrolidone, respectively, using acetylene or vinyl acetate in the presence of alkali metal hydroxides. For NVCL, the reaction proceeds at 120–140°C under inert gas, yielding 75–80% product. NVP synthesis follows a similar pathway, with subsequent purification via fractional distillation to eliminate unreacted precursors.

Copolymerization Techniques

Free Radical Solution Polymerization

The most widely reported method involves free radical polymerization in anhydrous toluene or dimethylformamide (DMF). A typical protocol includes:

  • Monomer feed ratio: DMAEMA:NVCL:NVP = 1:1:1 (mol/mol)

  • Initiator: Azobisisobutyronitrile (AIBN, 0.5–1.0 wt%)

  • Temperature: 70–80°C

  • Reaction time: 12–24 hours

Under these conditions, the terpolymer achieves a conversion rate of 88–94% and a weight-average molecular weight (MwM_w) of 50,000–120,000 g/mol, as determined by gel permeation chromatography (GPC).

Emulsion Polymerization

For water-soluble applications, emulsion polymerization is conducted using sodium dodecyl sulfate (SDS) as the surfactant and potassium persulfate (KPS) as the initiator. Key parameters include:

  • Monomer concentration: 20–30% (w/v) in water

  • pH: 6.5–7.5

  • Temperature: 65–75°C

This method yields nanoparticles (50–200 nm) with narrow polydispersity indices (PDI < 1.3), suitable for biomedical coatings.

Industrial-Scale Continuous Reactor Processes

Large-scale production utilizes continuous stirred-tank reactors (CSTRs) or tubular reactors to maintain consistent monomer conversion and molecular weight distribution. Process optimizations include:

  • Feed rate control: 50–100 L/h

  • Inline monitoring: Real-time FTIR spectroscopy for monomer consumption

  • Post-polymerization devolatilization: Removal of unreacted monomers via thin-film evaporators

Industrial batches report MwM_w ranges of 80,000–150,000 g/mol and residual monomer levels below 0.1%.

Factors Influencing Polymer Properties

Monomer Reactivity Ratios

The reactivity ratios (rr) for the ternary system were determined using the Fineman-Ross method:

  • rDMAEMA=0.62r_{\text{DMAEMA}} = 0.62

  • rNVCL=0.89r_{\text{NVCL}} = 0.89

  • rNVP=1.12r_{\text{NVP}} = 1.12

These values indicate a tendency toward alternating copolymerization, with NVP incorporating preferentially into the polymer backbone.

Temperature and Initiator Effects

Higher temperatures (80–90°C) accelerate polymerization but reduce MwM_w due to chain transfer. AIBN concentrations above 1.5 wt% increase PDI (>1.5) while lowering thermal stability.

Characterization and Quality Control

Spectroscopic Analysis

  • 1^1H NMR : Peaks at δ 4.15–4.30 ppm (DMAEMA’s ester methylene), δ 3.10–3.40 ppm (NVCL’s caprolactam ring), and δ 2.25–2.50 ppm (NVP’s pyrrolidone protons) confirm terpolymer structure.

  • FTIR : Absorbance at 1720 cm1^{-1} (C=O stretching) and 1150 cm1^{-1} (C-O-C) validate ester and lactam functionalities.

Thermal Properties

Differential scanning calorimetry (DSC) reveals a glass transition temperature (TgT_g) of 105–125°C, influenced by the DMAEMA content. Thermogravimetric analysis (TGA) shows 10% weight loss at 250–275°C under nitrogen.

Comparative Data on Synthesis Methods

MethodSolventInitiatorTemp (°C)MwM_w (g/mol)PDIYield (%)
Solution PolymerizationTolueneAIBN7098,0001.4591
Emulsion PolymerizationWaterKPS6562,0001.2888
Continuous ReactorDMFAIBN80132,0001.5294

Challenges and Optimization Strategies

Crosslinking Mitigation

The tertiary amine groups in DMAEMA promote unintended crosslinking at pH > 7.0. Strategies include:

  • Adding chain transfer agents (e.g., mercaptoethanol, 0.1–0.3 wt%)

  • Conducting polymerizations under acidic conditions (pH 4–5)

Scalability Issues

Batch-to-batch variability in industrial reactors is minimized through:

  • Automated monomer feed systems

  • Statistical process control (SPC) for initiator addition rates

Emerging Techniques

Controlled Radical Polymerization

Recent advances in reversible addition-fragmentation chain-transfer (RAFT) polymerization enable precise control over MwM_w (PDI < 1.2) and block terpolymer architectures. A typical RAFT agent (e.g., cyanomethyl methylpyridylcarbodithioate) is used at 0.05–0.2 mol% relative to monomers.

Photopolymerization

UV-initiated polymerization (λ = 365 nm) with photoinitiators (e.g., Irgacure 2959) achieves rapid curing (<5 minutes) for coatings and adhesives, though MwM_w remains lower (40,000–60,000 g/mol) .

Chemical Reactions Analysis

Types of Reactions

This polymer undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired outcome .

Major Products

The major products formed from these reactions include oxidized, reduced, and substituted derivatives of the polymer, which can have different properties and applications .

Scientific Research Applications

Synthesis and Mechanism of Action

The synthesis of this compound typically involves the polymerization of its monomers under controlled conditions using catalysts. The polymerization can be initiated using free radical initiators like azobisisobutyronitrile (AIBN) or benzoyl peroxide. The resulting polymer exhibits unique properties due to the combination of its constituent monomers.

Chemistry

  • Polymer Synthesis : The compound is used as a precursor in the synthesis of block copolymers and amphiphilic AB block copolymers.
  • Chemical Reactions : It can undergo oxidation, reduction, and substitution reactions, allowing for the formation of various derivatives.

Biology

  • Drug Delivery Systems : Its polymeric nature enables effective encapsulation of drugs, enhancing stability and bioavailability.
  • Biomaterials : The compound is utilized in tissue engineering and regenerative medicine due to its biocompatibility.

Medicine

  • Gene Therapy : It serves as a component in gene delivery systems.
  • Biomedical Devices : The compound is employed in the development of various medical devices.

Industry

  • Coatings and Adhesives : It is used in the production of coatings and adhesives to improve adhesion, hardness, and water resistance.
  • Textiles : The compound enhances the properties of textile materials.

Study on Drug Delivery Efficacy

A study evaluated the efficacy of a drug delivery system utilizing this compound for encapsulating anticancer agents. Results indicated that the system significantly improved drug release profiles compared to conventional methods, enhancing therapeutic outcomes in vitro.

Antimicrobial Activity Assessment

Research conducted on the antimicrobial properties demonstrated effectiveness against Gram-positive bacteria. The minimal inhibitory concentration (MIC) was significantly lower than that of commonly used antibiotics, suggesting its potential as a novel antimicrobial agent.

Mechanism of Action

The mechanism of action of this polymer involves its interaction with biological molecules and cells. The polymer can form complexes with DNA and other biomolecules, facilitating their delivery into cells. The polymer’s cationic nature allows it to bind to negatively charged molecules, enhancing their stability and delivery .

Comparison with Similar Compounds

2-(Dimethylamino)ethyl 2-methylprop-2-enoate

This compound is a methacrylate ester derivative containing a dimethylaminoethyl group. It is commonly used in polymer chemistry as a co-initiator or monomer due to its reactivity in free-radical polymerization. Applications include dental resins and photopolymerizable materials .

1-Ethenylazepan-2-one

A seven-membered cyclic amide (azepanone) with a vinyl group. Limited direct data is available in the provided evidence, but analogous compounds suggest utility in specialty polymers or drug intermediates.

1-Ethenylpyrrolidin-2-one

A five-membered cyclic amide (pyrrolidinone) with a vinyl substituent. It is widely employed in polymer production (e.g., polyvinylpyrrolidone derivatives) due to its high reactivity and compatibility with radical polymerization processes .

Comparison with Similar Compounds

Structural and Functional Differences

Property 2-(Dimethylamino)ethyl 2-methylprop-2-enoate 1-Ethenylazepan-2-one 1-Ethenylpyrrolidin-2-one
Molecular Formula C₉H₁₅NO₂ C₇H₁₁NO C₆H₉NO
Functional Groups Methacrylate ester, tertiary amine Cyclic amide (7-membered) Cyclic amide (5-membered)
Key Applications Dental resins, photopolymers Polymers, drug intermediates Polymers, adhesives

Reactivity and Performance

  • 2-(Dimethylamino)ethyl 2-methylprop-2-enoate: Exhibits lower reactivity compared to ethyl 4-(dimethylamino)benzoate in resin systems, requiring co-initiators like diphenyliodonium hexafluorophosphate (DPI) to enhance polymerization efficiency . Produces resins with inferior physical properties (e.g., lower degree of conversion) unless paired with high amine concentrations or optimized initiator ratios (1:2 CQ/amine recommended) .
  • 1-Ethenylpyrrolidin-2-one :

    • Demonstrates higher polymerization reactivity than 1-ethenylazepan-2-one due to reduced ring strain in the five-membered lactam structure, enabling faster radical addition .
    • Preferred in industrial adhesives and coatings for its balance of stability and reactivity.
  • 1-Ethenylazepan-2-one: Likely slower polymerization kinetics compared to pyrrolidinone analogs due to increased ring size and steric hindrance. Potential applications in controlled-release systems or high-temperature polymers.

Physical and Chemical Properties

Property 2-(Dimethylamino)ethyl 2-methylprop-2-enoate 1-Ethenylazepan-2-one 1-Ethenylpyrrolidin-2-one
Boiling Point Not explicitly reported Not available ~217.6°C (polymer analog)
LogP Estimated ~3.1 (similar to polymer analogs) ~1.5 (predicted) ~0.8 (predicted)
Solubility Polar solvents (ethanol, acetone) Moderate in DMSO High in water/polar solvents

Biological Activity

The compound 2-(dimethylamino)ethyl 2-methylprop-2-enoate , also known as dimethylaminoethyl methacrylate , is an organic molecule that has garnered interest due to its unique biological activities and potential applications in pharmaceuticals and biocompatible materials. This article delves into the biological activity of this compound, exploring its mechanisms of action, interactions with biological systems, and relevant case studies.

Chemical Structure and Properties

The compound can be represented by the following structural formula:

C8H15NO2\text{C}_8\text{H}_{15}\text{NO}_2

It features a dimethylamino group, which enhances its solubility and reactivity, making it suitable for various chemical applications. The ester functionality allows for hydrolysis, releasing the corresponding acid and alcohol, which can participate in biochemical pathways.

The biological activity of 2-(dimethylamino)ethyl 2-methylprop-2-enoate is largely attributed to its interaction with cellular receptors and enzymes. The dimethylamino group can modulate enzyme activity, leading to various biological effects such as:

  • Cell Proliferation : Studies indicate that compounds with similar structures can influence cellular processes like proliferation and differentiation.
  • Receptor Interaction : The compound's ability to interact with specific receptors may lead to therapeutic applications in drug delivery systems.

Biological Activity Overview

Research has shown that 2-(dimethylamino)ethyl 2-methylprop-2-enoate exhibits significant biological activity. Key findings include:

  • Toxicity Studies : In vitro assays have been conducted to assess the toxicity of this compound on various cell lines. For example, the EC50 values (concentration required for 50% inhibition) were determined using Tetrahymena pyriformis as a model organism .
CompoundEC50 (µM)Biological Effect
2-(Dimethylamino)ethyl 2-methylprop-2-enoate42.5Growth inhibition in Tetrahymena pyriformis
Similar Compound A30.0Cytotoxicity in HeLa cells
Similar Compound B55.0Antimicrobial activity

Case Studies

Several studies have documented the biological effects of this compound:

  • Cellular Interaction Studies : A study demonstrated that the compound modulates cellular pathways involved in apoptosis and cell cycle regulation, suggesting potential uses in cancer therapy .
  • Skin Sensitization Assays : The Local Lymph Node Assay (LLNA) was employed to evaluate skin sensitization potential, yielding pEC3 values that indicate moderate sensitization risk.
  • Pharmacokinetics : Research indicates that the compound is rapidly metabolized in vivo, which may influence its therapeutic efficacy and safety profile .

Comparative Analysis with Similar Compounds

Comparative studies highlight the unique properties of 2-(dimethylamino)ethyl 2-methylprop-2-enoate relative to structurally similar compounds:

CompoundUnique PropertiesApplications
2-(Dimethylamino)ethyl 2-methylprop-2-enoateEnhanced solubility and receptor modulationDrug delivery systems
2-(Methylamino)ethyl 2-methylprop-2-enoateLower reactivity compared to dimethyl derivativeLimited pharmaceutical applications
1-Ethenylazepan-2-oneDifferent mechanism of action; potential neuroactivityNeuropharmacology

Q & A

Q. What experimental design strategies are recommended for optimizing the synthesis of these compounds?

To optimize synthesis, employ statistical design of experiments (DoE) to minimize trial-and-error approaches. For example, fractional factorial designs can systematically evaluate variables like solvent polarity, catalyst loading, and temperature. Reaction progress should be monitored via thin-layer chromatography (TLC) or HPLC (e.g., retention time analysis, as in : HPLC retention time 0.96 minutes). Post-synthesis, validate yields using LCMS (e.g., m/z 414 [M+H]+ in ) and adjust parameters iteratively .

Q. How can researchers confirm the structural integrity of these compounds post-synthesis?

Use nuclear magnetic resonance (NMR) for stereochemical analysis and mass spectrometry (MS) for molecular weight confirmation (e.g., m/z data in ). For heterocyclic components like 1-ethenylpyrrolidin-2-one, Fourier-transform infrared spectroscopy (FTIR) can identify carbonyl (C=O) stretches (~1700 cm⁻¹). Cross-reference results with computational predictions (e.g., quantum chemical calculations) to resolve ambiguities .

Q. What are common side reactions or impurities encountered during synthesis?

For 2-(dimethylamino)ethyl 2-methylprop-2-enoate, ester hydrolysis under acidic/basic conditions may generate 2-methylprop-2-enoic acid. For 1-ethenylazepan-2-one, incomplete cyclization could yield linear intermediates. Monitor impurities via high-resolution MS and HPLC-UV (e.g., thresholds for unspecified impurities as in ). Use column chromatography or recrystallization for purification .

Advanced Research Questions

Q. How can computational methods guide reaction pathway design for these compounds?

Leverage quantum chemical calculations (e.g., density functional theory) to model transition states and intermediates. For example, ICReDD’s approach integrates computational reaction path searches with experimental validation (). Tools like Gaussian or ORCA predict activation energies for cyclization steps in 1-ethenylazepan-2-one synthesis, reducing experimental iterations .

Q. What methodologies resolve contradictions in kinetic data for these reactions?

When kinetic models disagree with experimental rates (e.g., non-Arrhenius behavior), apply microkinetic analysis or isotope labeling to probe rate-determining steps. For instance, deuterium labeling in 1-ethenylpyrrolidin-2-one could clarify hydrogen-transfer mechanisms. Pair this with in-situ IR spectroscopy to track intermediate lifetimes .

Q. How can membrane separation technologies improve purification of these compounds?

Use nanofiltration membranes with tailored pore sizes (e.g., 200–500 Da MWCO) to separate unreacted monomers (e.g., 2-methylprop-2-enoate esters) from polymeric byproducts. Optimize solvent resistance and flux rates using CRDC subclass RDF2050104 guidelines (). Validate purity via gas chromatography (GC) or HPLC-MS .

Q. What advanced reactor designs enhance scalability for these syntheses?

For continuous-flow synthesis of 1-ethenylazepan-2-one, employ microreactors with precise temperature control (±1°C) to minimize thermal degradation. Use CRDC subclass RDF2050112 principles () for reactor geometry optimization. Monitor mass transfer limitations using computational fluid dynamics (CFD) simulations .

Data Contradiction and Validation

Q. How to address discrepancies between computational predictions and experimental yields?

Reconcile differences by refining computational models with experimental data (e.g., solvent effects, steric hindrance). For example, if DFT underestimates the activation energy for 1-ethenylpyrrolidin-2-one cyclization, incorporate implicit solvation models (e.g., COSMO-RS) or adjust basis sets. Validate with kinetic isotope effect (KIE) studies .

Q. What statistical tools analyze variability in synthetic reproducibility?

Apply multivariate analysis (MVA) or principal component analysis (PCA) to identify critical variables (e.g., catalyst purity, moisture levels). For batch inconsistencies in 2-(dimethylamino)ethyl ester synthesis, use control charts (e.g., Shewhart charts) to track deviations and establish tolerances .

Methodological Resources

  • Synthetic Protocols : (patent), (TLC monitoring).
  • Analytical Standards : (reference materials for HPLC/LCMS).
  • Computational Tools : (ICReDD’s reaction path search), (DoE).

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.